5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ microwave-assisted synthesis (MWI) to obtain high yields and purity .
Chemical Reactions Analysis
5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it targets specific signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: Similar in structure but lacks the chloro substituent.
5-Chloro-2-methylsulfanyl-1-benzofuran-3-one: Contains a methylsulfanyl group instead of a methyl group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClO2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7ClO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3 |
InChI Key |
FPMXLCAGUDHBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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